(4-Benzylpiperazin-1-yl)(3,4,5-triethoxyphenyl)methanone
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Overview
Description
(4-BENZYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE is a synthetic compound with a complex structure that includes a benzylpiperazine moiety and a triethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE typically involves the reaction of 4-benzylpiperazine with 3,4,5-triethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
In medicine, (4-BENZYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals .
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-METHYL-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-PHENYL)-METHANONE: This compound has a similar piperazine and phenyl structure but with different substituents.
(4-BENZYLPIPERAZINO)(3,4,5-TRIMETHOXY-PHENYL)METHANONE: Similar structure but with trimethoxy groups instead of triethoxy.
Uniqueness
The uniqueness of (4-BENZYLPIPERAZINO)(3,4,5-TRIETHOXYPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H32N2O4 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C24H32N2O4/c1-4-28-21-16-20(17-22(29-5-2)23(21)30-6-3)24(27)26-14-12-25(13-15-26)18-19-10-8-7-9-11-19/h7-11,16-17H,4-6,12-15,18H2,1-3H3 |
InChI Key |
XOSYOMQQMKLAEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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